1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
Description
This compound is a 1,3,5-triazine derivative featuring a morpholino group at the 4-position, a p-tolylamino group at the 6-position, and a substituted phenylacetone moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research. The triazine core is a common scaffold in bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMULTFRQPBJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride generally involves multiple steps:
Formation of the triazine core: Starting with the synthesis of the 1,3,5-triazine ring using suitable reagents like cyanuric chloride.
Attachment of p-tolylamino group:
Incorporation of morpholino group: This step typically involves reacting the intermediate with morpholine.
Linkage to ethanone moiety: This final step may include acylation to form the ethanone structure.
Industrial Production Methods
For industrial scale-up:
Optimization of reaction conditions: to ensure high yield and purity, often through the use of catalysts and controlled environments.
Green chemistry approaches: might be employed to minimize waste and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The triazine and phenyl rings may undergo various oxidative transformations.
Substitution Reactions: Common for modifications on the triazine ring and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Use of nucleophiles like amines and alkyl halides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amine derivatives and reduced aromatic systems.
Substitution Products: Varied compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Synthesis: Used in the development of complex ligands for coordination chemistry.
Catalysis: It serves as a potential catalyst or catalyst precursor.
Biology
Enzyme Inhibition: Explored for its role in inhibiting specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its therapeutic potential in treating various conditions due to its ability to modulate biological targets.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through:
Targeting specific molecular pathways: Often involving key enzymes or receptors.
Modulating cellular processes: Such as signal transduction or gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: p-Tolylamino vs. m-Tolylamino Derivatives
A structurally similar compound, 1-(3-((4-Morpholino-6-(m-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride, differs only in the substitution position of the tolylamino group (meta vs. para). Key distinctions include:
- Solubility : The hydrochloride salt of the para-isomer may exhibit higher aqueous solubility due to improved charge distribution.
Table 1: Comparison of Tolylamino Derivatives
| Property | p-Tolylamino Derivative (Target) | m-Tolylamino Derivative |
|---|---|---|
| Substitution Position | Para | Meta |
| Hydrogen Bonding Potential | Higher (linear orientation) | Moderate (angled) |
| Solubility (HCl salt) | Likely enhanced | Likely reduced |
Triazine-Based Pesticide Compounds
Triazine derivatives in agrochemicals, such as triflusulfuron methyl ester and metsulfuron methyl ester , share the 1,3,5-triazine core but differ in substituents and applications:
- Functional Groups: These pesticides typically feature sulfonylurea or methoxy groups instead of morpholino or tolylamino moieties .
- Mode of Action: The target compound’s morpholino group may interact with eukaryotic enzymes (e.g., kinases), whereas pesticidal triazines inhibit acetolactate synthase in plants .
Table 2: Key Differences from Pesticidal Triazines
| Property | Target Compound | Pesticidal Triazines (e.g., Metsulfuron) |
|---|---|---|
| Core Substituents | Morpholino, p-tolylamino | Methoxy, sulfonylurea |
| Primary Application | Pharmaceutical research | Herbicide |
| Solubility Profile | Polar (HCl salt) | Lipophilic (methyl ester) |
Hydrogen Bonding and Crystal Packing
The target compound’s morpholino and amino groups may similarly contribute to intermolecular interactions, influencing its crystallinity and stability .
Biological Activity
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a triazine ring and a morpholine moiety, which may contribute to its biological activity. The molecular formula is C18H22ClN5O, with a molecular weight of 363.85 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing triazine derivatives exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 10.0 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 15.0 | Modulation of signaling pathways |
The compound appears to exert its anticancer effects through several mechanisms:
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), preventing cells from progressing through the cell cycle.
- Signal Transduction Modulation : The compound interacts with growth factor receptors, altering downstream signaling pathways that promote cell survival and proliferation.
Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment.
Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with standard chemotherapeutics like cisplatin. Results indicated enhanced efficacy and reduced side effects, suggesting a synergistic effect that could improve patient outcomes in cancer therapy.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : High gastrointestinal absorption noted in preclinical studies.
- Distribution : The compound shows good tissue penetration, particularly in tumor tissues.
- Metabolism : Primarily metabolized in the liver; potential interaction with cytochrome P450 enzymes noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
